molecular formula C9H20N5O4+ B8265370 14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium

14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium

Cat. No.: B8265370
M. Wt: 262.29 g/mol
InChI Key: URHYHZGMAQSZPI-UHFFFAOYSA-O
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Description

14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group (N3) and a hydrazide group (NH-NH2) connected by a triethylene glycol (PEG3) spacer. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and versatility in bioconjugation and click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium can be synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing compounds.

    Reduction: Utilizes reducing agents like LiAlH4 or palladium on carbon (Pd/C) with hydrogen gas.

    Hydrazone Formation: Involves carbonyl compounds and mild acidic conditions .

Major Products Formed

Mechanism of Action

The mechanism of action of 14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages, facilitating the conjugation of various biomolecules. This property is particularly useful in bioconjugation and drug delivery applications, where the compound can be used to link therapeutic agents to targeting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium is unique due to the presence of both azide and hydrazide groups, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethylimino-iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h10H,1-8H2,(H2,11,12)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHYHZGMAQSZPI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=N)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N5O4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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